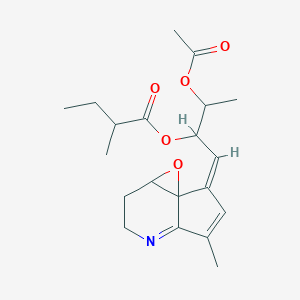

Kobutimycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kobutimycin B is a novel antibiotic produced by Streptomyces kobuchizimensis that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Due to its unique chemical structure and mechanism of action, kobutimycin B has attracted considerable attention from the scientific community as a potential therapeutic agent and research tool.

Wissenschaftliche Forschungsanwendungen

Antibiotic Efficacy and Use

Kobutimycin B, like its counterparts in the family of polymyxins, has been a subject of interest due to its potential as an antibiotic. The Prato Polymyxin Consensus highlights the growing use of polymyxins like colistin and polymyxin B against multidrug-resistant Gram-negative bacteria, reflecting the potential applications of Kobutimycin B in similar contexts. The conference emphasized the need for better understanding of polymyxin-based combination therapy, comparing colistin versus polymyxin B, and investigating pharmacokinetics in special patient populations, indicating areas where Kobutimycin B might also be relevant (Nation et al., 2015).

Fermentation and Production Optimization

Rifamycin B, a compound similar to Kobutimycin B in its function as an antibiotic, has been the focus of studies like the optimization of its fermentation process. The use of machine learning approaches to optimize the medium composition for Rifamycin B production could be paralleled in the production of Kobutimycin B, suggesting potential methods to enhance its yield and efficiency (Bapat & Wangikar, 2004).

Biochemical and Molecular Studies

Kobutimycin B, as part of the macrocyclic antibiotics class, can be studied in the context of its biochemical properties and interactions with biomolecules. For example, studies on rifamycin B, another macrocyclic antibiotic, have investigated its binding to and inhibition of DNA polymerase, suggesting similar avenues of research for Kobutimycin B in understanding its molecular interactions and mechanisms of action (Armstrong, Rundlett, & Reid, 1994).

Applications in Disease Models

Research on antibiotics like bleomycin has shed light on their roles in inducing lung fibrosis in animal models, mirroring human chemotherapy effects. Such studies can inform potential research on Kobutimycin B, particularly in understanding its effects in biological systems and disease models, offering insights into its therapeutic potential and side effects (Della Latta et al., 2015).

Combination Therapies

The potential for Kobutimycin B in combination therapies can be inferred from research on polymyxin B. Studies evaluating the activity and emergence of resistance of polymyxin B in combination with other antibiotics against resistant bacteria suggest a similar potential for Kobutimycin B in combination therapies, particularly in tackling multidrug-resistant infections (Diep et al., 2017).

Eigenschaften

CAS-Nummer |

145458-92-0 |

|---|---|

Produktname |

Kobutimycin B |

Molekularformel |

C20H27NO5 |

Molekulargewicht |

361.4 g/mol |

IUPAC-Name |

[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylbutanoate |

InChI |

InChI=1S/C20H27NO5/c1-6-11(2)19(23)25-16(13(4)24-14(5)22)10-15-9-12(3)18-20(15)17(26-20)7-8-21-18/h9-11,13,16-17H,6-8H2,1-5H3/b15-10- |

InChI-Schlüssel |

UHLRWDQYLLEDGJ-GDNBJRDFSA-N |

Isomerische SMILES |

CCC(C)C(=O)OC(/C=C\1/C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |

SMILES |

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |

Kanonische SMILES |

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |

Synonyme |

5-methyl-7-(2'-(2''-methylbutyryloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin B |

Herkunft des Produkts |

United States |

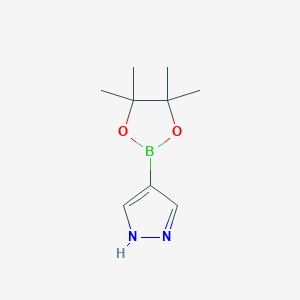

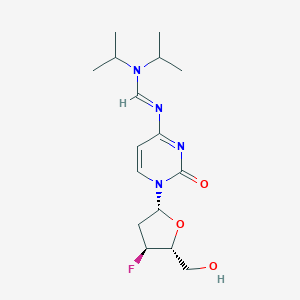

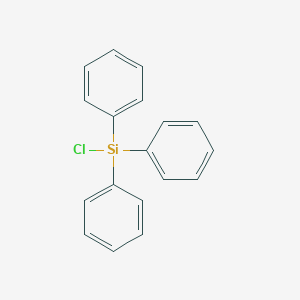

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)